
2-(2-Chlorophenyl)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)butanedinitrile is an organic compound with the molecular formula C10H7ClN2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenyl)butanedinitrile can be synthesized through several methods. One common approach involves the reaction of an alkyl dihalide with a cyanide source. For instance, the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol can yield this compound . The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes steps like heating, refluxing, filtration, extraction, and rectification to obtain a pure product . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)butanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 2-(2-Chlorophenyl)butylamine.
Hydrolysis: 2-(2-Chlorophenyl)butanoic acid.
Scientific Research Applications
2-(2-Chlorophenyl)butanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)butanedinitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The presence of the 2-chlorophenyl group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Succinonitrile: A simpler nitrile with the formula C4H4N2.
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Uniqueness
2-(2-Chlorophenyl)butanedinitrile is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other nitriles.
Properties
CAS No. |
91067-20-8 |
|---|---|
Molecular Formula |
C10H7ClN2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)butanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)8(7-13)5-6-12/h1-4,8H,5H2 |
InChI Key |
UZIMSZWTOOTCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


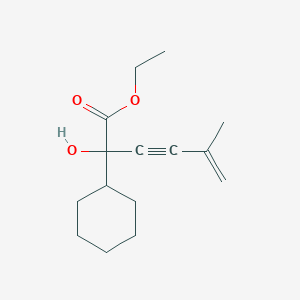
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
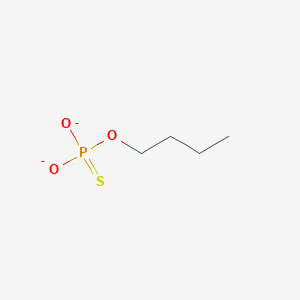
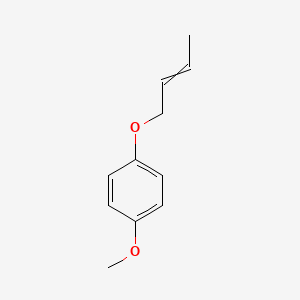
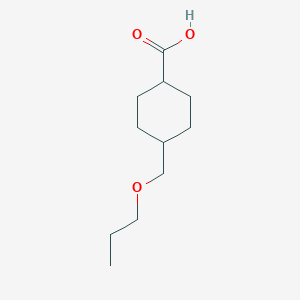

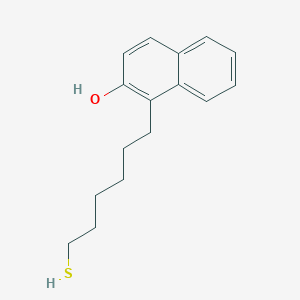

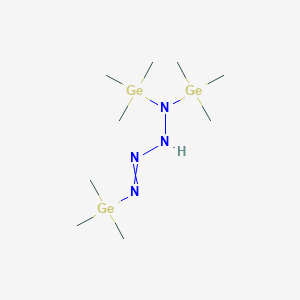
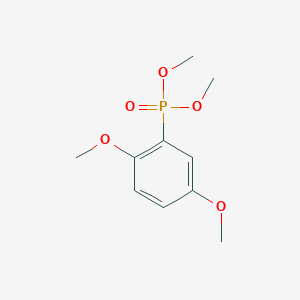
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)

